2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde
Description
2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound combining a pyridine ring with a 3-oxopiperazine moiety. The pyridine ring is substituted with an aldehyde group at the 3-position and a 3-oxopiperazine group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(3-oxopiperazin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11N3O2/c14-7-8-2-1-3-12-10(8)13-5-4-11-9(15)6-13/h1-3,7H,4-6H2,(H,11,15) |
InChI Key |
UMPCACVOUSFBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of piperazine derivatives with pyridine-3-carbaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
The process may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation reactions.
- Alcohols from reduction reactions.
- Substituted piperazine derivatives from substitution reactions .
Scientific Research Applications
2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its 3-oxopiperazine-pyridine-aldehyde architecture. Below is a comparative analysis with structurally analogous compounds:
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Hydrogen Bonding: The 3-oxopiperazine group in the target compound provides stronger hydrogen-bonding capacity compared to non-oxidized piperidine (e.g., 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-methyl-amino-piperidine) or pyrrolidine analogs .
- Solubility : Compounds with hydroxyl groups (e.g., 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde) exhibit higher aqueous solubility than the target compound, which lacks polar hydroxyl substituents .
- Lipophilicity : The absence of lipophilic groups (e.g., chloro, trifluoromethyl) in the target compound may reduce membrane permeability compared to analogs like those in .
Biological Activity
2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CN(C(=O)N1)C=CC(=O)C2=CN=CC=C2C=C1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The piperazine moiety may facilitate binding to protein targets through hydrogen bonding and hydrophobic interactions.
Interaction with Protein Targets
Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of protein-protein interactions, suggesting a potential role for this compound in therapeutic applications against various diseases, including cancer and infectious diseases.
Antimicrobial Properties
Studies have demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, a related compound showed effective inhibition against multiple strains of bacteria, including resistant strains of Mycobacterium tuberculosis (Table 1).
| Compound | MIC (μg/mL) against H37Rv | MIC (μg/mL) against MDR Strains |
|---|---|---|
| This compound | 0.025 | 0.030 |
| Control (INH) | >40 | >40 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Certain piperazine derivatives have shown cytotoxic effects on various cancer cell lines, indicating that this compound may possess similar properties.
Case Studies
- Antitubercular Activity : A study evaluated the efficacy of piperazine derivatives against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis. The results indicated that compounds with structural similarities to this compound displayed notable activity with low MIC values, suggesting potential for further development as antitubercular agents .
- Cytotoxicity in Cancer Cells : In vitro studies have shown that piperazine-based compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Piperazine Ring Substitutions : Alterations in the piperazine ring can enhance binding affinity to target proteins.
- Aldehyde Group Positioning : The position of the aldehyde group is critical for maintaining biological activity, affecting both solubility and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
